N-[3-(3,4-dihydro-2H-quinolin-1-yl)quinoxalin-2-yl]benzenesulfonamide
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Overview
Description
N-[3-(3,4-dihydro-2H-quinolin-1-yl)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that features a quinoxaline core linked to a quinoline moiety and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dihydro-2H-quinolin-1-yl)quinoxalin-2-yl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The quinoline moiety can be introduced via a cyclization reaction involving an appropriate precursor. Finally, the benzenesulfonamide group is attached through a sulfonation reaction using benzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dihydro-2H-quinolin-1-yl)quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The quinoline and quinoxaline moieties can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxide derivatives, while reduction can yield various hydrogenated products .
Scientific Research Applications
N-[3-(3,4-dihydro-2H-quinolin-1-yl)quinoxalin-2-yl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antileishmanial agent and other therapeutic uses.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action.
Chemical Biology: It is used as a probe to study cellular processes and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[3-(3,4-dihydro-2H-quinolin-1-yl)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The quinoline and quinoxaline moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds share structural similarities and are also studied for their biological activities.
3,4-dihydro-2H-quinolin-1-yl derivatives: These compounds have similar core structures and are used in various chemical and biological studies.
Uniqueness
N-[3-(3,4-dihydro-2H-quinolin-1-yl)quinoxalin-2-yl]benzenesulfonamide is unique due to its combination of quinoxaline, quinoline, and sulfonamide groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-(3,4-dihydro-2H-quinolin-1-yl)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c28-30(29,18-11-2-1-3-12-18)26-22-23(25-20-14-6-5-13-19(20)24-22)27-16-8-10-17-9-4-7-15-21(17)27/h1-7,9,11-15H,8,10,16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRBDLLJJJWVPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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